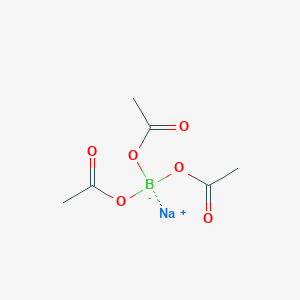
2-(5-Ethylisoxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylisoxazol-4-yl)acetic acid, also known as EIAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIAC is a derivative of isoxazole and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethylisoxazol-4-yl)acetic acid is not fully understood. However, it has been suggested that 2-(5-Ethylisoxazol-4-yl)acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic effects in animal models. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of 2-(5-Ethylisoxazol-4-yl)acetic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Ethylisoxazol-4-yl)acetic acid has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments.
Direcciones Futuras
For research on 2-(5-Ethylisoxazol-4-yl)acetic acid include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. 2-(5-Ethylisoxazol-4-yl)acetic acid may also have potential applications in other fields, such as agriculture and material science.
Métodos De Síntesis
2-(5-Ethylisoxazol-4-yl)acetic acid has been synthesized using different methods, including the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl chloride in the presence of a base, the reaction of 5-ethylisoxazole-4-carboxylic acid with acetic anhydride in the presence of a base, and the reaction of 5-ethylisoxazole-4-carboxylic acid with acetyl bromide in the presence of a base. The yield of 2-(5-Ethylisoxazol-4-yl)acetic acid using these methods ranges from 50% to 80%.
Aplicaciones Científicas De Investigación
2-(5-Ethylisoxazol-4-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 2-(5-Ethylisoxazol-4-yl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(5-Ethylisoxazol-4-yl)acetic acid has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
155602-47-4 |
|---|---|
Nombre del producto |
2-(5-Ethylisoxazol-4-yl)acetic acid |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-(5-ethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-6-5(3-7(9)10)4-8-11-6/h4H,2-3H2,1H3,(H,9,10) |
Clave InChI |
KKYPEWPVHZCNJK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NO1)CC(=O)O |
SMILES canónico |
CCC1=C(C=NO1)CC(=O)O |
Sinónimos |
4-Isoxazoleaceticacid,5-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)




